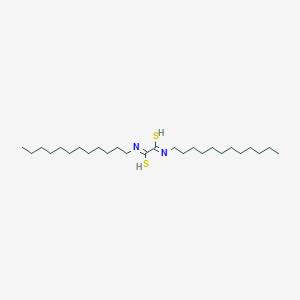
N,N'-didodecylethanediimidothioic acid
概要
説明
Acetaminophen . Acetaminophen is a widely used over-the-counter medication for pain relief and fever reduction. It is commonly found in various pharmaceutical formulations, including tablets, capsules, and liquid suspensions.
準備方法
Synthetic Routes and Reaction Conditions
Acetaminophen is synthesized through the nitration of phenol to produce p-nitrophenol, which is then reduced to p-aminophenol. The p-aminophenol is subsequently acetylated using acetic anhydride to yield acetaminophen. The reaction conditions typically involve:
Nitration: Phenol is treated with a mixture of concentrated nitric acid and sulfuric acid to produce p-nitrophenol.
p-Nitrophenol is reduced to p-aminophenol using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. p-Aminophenol is acetylated with acetic anhydride to form acetaminophen.Industrial Production Methods
In industrial settings, the production of acetaminophen follows a similar synthetic route but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of acetaminophen, improving efficiency and yield.
Catalytic Hydrogenation: This step is optimized to ensure complete reduction of p-nitrophenol to p-aminophenol.
Automated Acetylation: The acetylation process is automated to ensure consistent product quality and high throughput.
化学反応の分析
Types of Reactions
Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: The nitro group in p-nitrophenol is reduced to an amino group in p-aminophenol during synthesis.
Substitution: The hydroxyl group in phenol is substituted with a nitro group during nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: NAPQI is a major product of acetaminophen oxidation.
p-Aminophenol is a key intermediate in the synthesis of acetaminophen. p-Nitrophenol is a major product of the nitration of phenol.科学的研究の応用
Acetaminophen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Acetaminophen is studied for its effects on cellular processes and its role in oxidative stress.
Medicine: It is extensively researched for its analgesic and antipyretic properties, as well as its safety profile and potential toxicity.
Industry: Acetaminophen is a key ingredient in many pharmaceutical products, making it a subject of industrial research for improved production methods and formulations.
作用機序
Acetaminophen exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX, acetaminophen reduces the production of prostaglandins, thereby alleviating pain and reducing fever. The exact molecular targets and pathways involved in acetaminophen’s mechanism of action are still under investigation, but it is known to have a central effect on the nervous system.
類似化合物との比較
Similar Compounds
Ibuprofen: Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects, as well as its ability to inhibit platelet aggregation.
Naproxen: Similar to ibuprofen, it has analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness
Acetaminophen is unique in that it primarily acts as an analgesic and antipyretic without significant anti-inflammatory effects. This makes it a preferred choice for patients who require pain relief and fever reduction without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin.
特性
IUPAC Name |
N,N'-didodecylethanediimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQUDOKUAAVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















